![molecular formula C16H40N4V B12306807 diethylazanide;vanadium(4+)](/img/structure/B12306807.png)
diethylazanide;vanadium(4+)
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Overview
Description
Diethylazanide;vanadium(4+) is a coordination compound that features vanadium in its +4 oxidation state Vanadium compounds are known for their diverse oxidation states and their ability to form various coordination complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylazanide;vanadium(4+) typically involves the reaction of vanadium(IV) chloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction can be represented as:
VCl4+2Et2NH→V(NEt2)2+4HCl
Industrial Production Methods
Industrial production of diethylazanide;vanadium(4+) may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethylazanide;vanadium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III) or vanadium(II).
Substitution: Ligand substitution reactions can occur, where the diethylazanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds, such as vanadium(V) oxides.
Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Catalysis
Diethylazanide; vanadium(IV) exhibits promising catalytic properties. Its unique electronic structure allows it to participate in various catalytic processes, particularly in organic synthesis. The compound can facilitate reactions such as oxidation and polymerization, making it a valuable reagent in chemical manufacturing and industrial applications.
Table 1: Catalytic Applications of Diethylazanide; Vanadium(IV)
Application | Description |
---|---|
Organic Synthesis | Acts as a catalyst in various organic reactions |
Oxidation Reactions | Facilitates the oxidation of organic compounds |
Polymerization | Used in the synthesis of polymers |
Materials Science
In materials science, diethylazanide; vanadium(IV) is explored for its potential use in thin film deposition and as a precursor material. Its organometallic nature makes it suitable for creating advanced materials with specific electronic and optical properties.
Table 2: Materials Science Applications
Application | Description |
---|---|
Thin Film Deposition | Utilized in the fabrication of thin films for electronics |
Precursor Material | Serves as a precursor for synthesizing vanadium-containing materials |
Biomedical Research
The biomedical applications of diethylazanide; vanadium(IV) are particularly noteworthy. Research indicates that vanadium compounds may have therapeutic effects, including:
- Anticancer Activity : Studies suggest that vanadium compounds can inhibit cancer cell growth through various mechanisms, including inducing apoptosis and disrupting cellular metabolism.
- Diabetes Management : Vanadium has been investigated for its insulin-mimetic properties, potentially aiding in glucose metabolism and offering therapeutic options for diabetes treatment.
Case Study: Anticancer Properties
A study highlighted the effects of vanadium complexes on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells. The mechanisms involved include:
- Induction of oxidative stress
- Disruption of mitochondrial function
- Alteration of cell cycle progression
Environmental Applications
In environmental science, diethylazanide; vanadium(IV) is being studied for its role in pollutant degradation and remediation processes. Its catalytic properties can be harnessed to facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts.
Mechanism of Action
The mechanism of action of diethylazanide;vanadium(4+) involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in signal transduction pathways. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Vanadyl sulfate (VOSO4): Another vanadium(IV) compound with similar oxidation states but different ligands.
Vanadium pentoxide (V2O5): A vanadium(V) compound with different oxidation states and applications.
Ammonium metavanadate (NH4VO3): A vanadium(V) compound used in different industrial applications.
Uniqueness
Diethylazanide;vanadium(4+) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H40N4V |
---|---|
Molecular Weight |
339.46 g/mol |
IUPAC Name |
diethylazanide;vanadium(4+) |
InChI |
InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI Key |
TYAFTSSBHXMDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] |
Origin of Product |
United States |
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